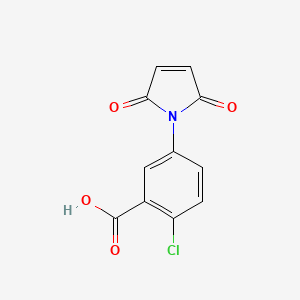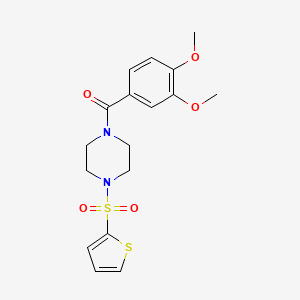
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide, also known as BPA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BPA is a member of the acrylamide family and has been shown to have various biochemical and physiological effects.
作用機序
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. This compound has also been shown to improve memory and learning in animal models.
実験室実験の利点と制限
One advantage of using N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its low cost and easy synthesis. However, one limitation is that this compound is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for the use of N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide in scientific research. One area of interest is the development of this compound-based fluorescent probes for the detection of specific biomolecules. Another area of interest is the use of this compound as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of neurological disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in recent years for its potential use in scientific research. This compound has various biochemical and physiological effects and has been used in a variety of research applications. Further research is needed to fully understand the potential of this compound in scientific research and its potential use in the treatment of various diseases.
合成法
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide can be synthesized through a simple reaction between 4-bromobenzaldehyde and 2-nitrobenzaldehyde in the presence of acetic anhydride and sodium acetate. The reaction is carried out under reflux conditions and yields this compound as a yellow crystalline solid.
科学的研究の応用
N-(4-bromophenyl)-3-(2-nitrophenyl)acrylamide has been used in various scientific research applications, including as a fluorescent probe for the detection of proteins and nucleic acids. This compound has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent that kills cancer cells.
特性
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-6-8-13(9-7-12)17-15(19)10-5-11-3-1-2-4-14(11)18(20)21/h1-10H,(H,17,19)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAYXFLGWSILDR-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)
![2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B5860650.png)




![N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5860720.png)

![4-chloro-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5860736.png)
![methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5860737.png)
![N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5860741.png)
![5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5860745.png)